4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
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Overview
Description
“4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” is a chemical compound. It contains a boronic acid derivative, specifically 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound is often used in the synthesis of other complex organic compounds .
Molecular Structure Analysis
The molecular structure of “4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” is complex, with a boron atom at the center of a dioxaborolane ring . The exact structure would require more specific information or computational chemistry methods for accurate determination .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is known to participate in various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
- Borylation at Benzylic C-H Bonds : HBpin serves as a versatile reagent for borylation reactions. It can selectively functionalize benzylic C-H bonds in alkylbenzenes using palladium catalysts, yielding pinacol benzyl boronates .
- HBpin couples with aryl iodides using copper catalysts, resulting in aryl boronates. These compounds find applications in medicinal chemistry, materials science, and organic synthesis .
- Chiral Allenyl Boronates : Asymmetric hydroboration of 1,3-enynes with HBpin generates chiral allenyl boronates. These compounds are valuable intermediates in the synthesis of complex molecules with high stereocontrol .
- HBpin participates in various transition metal-catalyzed reactions, including Suzuki-Miyaura cross-coupling and transesterification. These transformations enable the construction of diverse organic structures .
- JAK2 Inhibitors : Amino-pyrido-indol-carboxamides, synthesized from HBpin, show promise as JAK2 inhibitors for myeloproliferative disorders therapy .
- HBpin serves as a valuable intermediate in organic synthesis due to its stability and compatibility with various functional groups. Researchers often use it to introduce boron-containing moieties into complex molecules .
Borylation Reactions
Aryl Boronates Synthesis
Asymmetric Synthesis
Transition Metal-Catalyzed Transformations
Potential Therapeutic Applications
Organic Synthesis Intermediates
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In general, boronic acid derivatives are known to interact with their targets through borylation reactions . In the presence of a palladium catalyst, they can form pinacol benzyl boronate .
Biochemical Pathways
Boronic acid derivatives are known to participate in significant carbon-carbon bond-forming reactions, such as the diels-alder reaction .
Result of Action
Boronic acid derivatives are generally used as reagents in organic synthesis to produce various compounds .
Action Environment
It is generally recommended to store such compounds in a dark place, sealed in dry conditions, at room temperature .
properties
IUPAC Name |
[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-7-8-12(18-11(2)17)9-13(10)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCGFUZLHFYIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate |
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